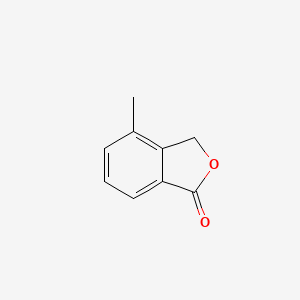

4-methyl-2-benzofuran-1(3H)-one

Description

BenchChem offers high-quality 4-methyl-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSGLUKYJOQJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348594 | |

| Record name | 4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-83-8 | |

| Record name | 4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-2-benzofuran-1(3H)-one (CAS 2211-83-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2-benzofuran-1(3H)-one (also known as 4-methylphthalide), a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document delves into the chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and the known biological context of this molecule. The information is curated to support researchers in understanding and utilizing this compound as a building block in the design and synthesis of novel therapeutic agents.

Introduction: The Benzofuranone Scaffold in Drug Discovery

Benzofuranone derivatives are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse and potent biological activities.[1][2] The inherent structural features of the benzofuranone scaffold, including its aromaticity, planarity, and the presence of a reactive lactone moiety, make it a "privileged scaffold" in medicinal chemistry. These compounds have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic substitution on the benzofuranone core allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of new drug candidates. This guide focuses specifically on the 4-methyl substituted derivative, 4-methyl-2-benzofuran-1(3H)-one, providing a detailed technical resource for its scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-methyl-2-benzofuran-1(3H)-one is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| CAS Number | 2211-83-8 | [5] |

| Molecular Formula | C₉H₈O₂ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| IUPAC Name | 4-methyl-2-benzofuran-1(3H)-one | [5] |

| Synonyms | 4-methylphthalide, 1(3H)-Isobenzofuranone, 4-methyl- | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [4] |

| XLogP3-AA | 1.7 | [5] |

Synthesis of 4-methyl-2-benzofuran-1(3H)-one

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4-methyl-2-benzofuran-1(3H)-one.

General Experimental Protocol (Hypothetical):

-

Step 1: Dissolution. 3-Methylphthalic anhydride (1.0 eq) is dissolved in a suitable solvent, such as anhydrous tetrahydrofuran (THF) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), is added portion-wise to the stirred solution at a controlled temperature, typically 0 °C to room temperature. Alternatively, a Clemmensen or Wolff-Kishner reduction of a related keto-acid precursor could be envisioned.

-

Step 3: Quenching and Work-up. After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Step 4: Purification. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 4-methyl-2-benzofuran-1(3H)-one.

Note: This is a generalized protocol. The optimal reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would need to be determined experimentally.

Spectroscopic Characterization

The structural elucidation of 4-methyl-2-benzofuran-1(3H)-one relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons.

-

Aromatic Protons (3H): These protons on the benzene ring would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons.

-

Methylene Protons (-CH₂-) (2H): The two protons on the carbon adjacent to the oxygen in the lactone ring are expected to appear as a singlet around δ 5.0-5.5 ppm.

-

Methyl Protons (-CH₃) (3H): The methyl group protons should give a sharp singlet at a more upfield region, likely around δ 2.2-2.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will show signals in the aromatic region, approximately δ 120-150 ppm. The carbon bearing the methyl group and the carbons of the fused ring system will have distinct chemical shifts.

-

Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring is anticipated to resonate around δ 70-75 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is approximately 148.16.[5]

-

Fragmentation Pattern: Common fragmentation pathways for phthalide-type structures may involve the loss of CO (m/z 28) or other small neutral molecules, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

-

Carbonyl Stretch (C=O): A strong absorption band characteristic of a lactone carbonyl group is expected in the region of 1750-1780 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.

-

C-O Stretch: A C-O stretching vibration for the ester linkage is expected in the range of 1000-1300 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Chemical Reactivity and Potential for Derivatization

The reactivity of 4-methyl-2-benzofuran-1(3H)-one is primarily dictated by the lactone ring and the aromatic system. Understanding its reactivity is crucial for its use as a synthetic intermediate in drug development.

Caption: Key reactivity sites of 4-methyl-2-benzofuran-1(3H)-one.

-

Nucleophilic Acyl Substitution: The carbonyl carbon of the lactone is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions, providing access to a variety of substituted 2-hydroxymethyl-3-methylbenzoic acid derivatives. These derivatives can then be further modified to generate diverse chemical entities.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methyl and lactone ring substituents.

-

Reduction: The lactone can be reduced to the corresponding diol (2-(hydroxymethyl)-3-methylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This diol can serve as a precursor for other classes of compounds.

Biological Context and Therapeutic Potential

While specific biological studies on 4-methyl-2-benzofuran-1(3H)-one are limited in the public domain, the broader class of benzofuranones and phthalides has been extensively investigated for their therapeutic potential.[11][12] Derivatives of these scaffolds have demonstrated a wide array of biological activities, suggesting that 4-methyl-2-benzofuran-1(3H)-one could serve as a valuable starting point for the development of new therapeutic agents.

Potential Therapeutic Areas for Derivatives:

-

Anticancer Activity: Many benzofuranone derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][3]

-

Anti-inflammatory Effects: The benzofuranone core is present in several compounds with anti-inflammatory properties.

-

Antimicrobial and Antifungal Activity: The scaffold has been utilized in the design of novel antimicrobial and antifungal agents.[3]

-

Neurological Disorders: Some phthalides have been investigated for their neuroprotective effects.

The 4-methyl substitution on the aromatic ring can influence the molecule's lipophilicity and its interaction with biological targets, potentially leading to unique pharmacological profiles compared to the unsubstituted parent compound. Further biological evaluation of 4-methyl-2-benzofuran-1(3H)-one and its derivatives is warranted to explore its therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-methyl-2-benzofuran-1(3H)-one. Based on the safety data for related benzofuran compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

4-methyl-2-benzofuran-1(3H)-one is a versatile heterocyclic compound with a promising scaffold for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential for chemical modification. While specific biological data on this particular molecule is sparse, the well-documented activities of the broader benzofuranone and phthalide families highlight its potential as a valuable building block for the discovery of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of 4-methyl-2-benzofuran-1(3H)-one is encouraged to fully unlock its potential in drug development.

References

-

PubChem. 4-methyl-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

-

Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

ResearchGate. FT-IR spectrum for compound 4A. [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

PubChem. 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

-

PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

- Google Patents. US4560773A - Process for preparing substituted phthalic anhydrides.

-

PubMed. Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

National Institute of Standards and Technology. Benzofuran. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

-

ResearchGate. (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. [Link]

-

American Chemical Society. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. [Link]

-

ResearchGate. Figure S5.14. 13 C NMR spectrum of... | Download Scientific Diagram. [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

ChemSynthesis. 3-methylene-benzofuran-2-one. [Link]

-

Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

- Google Patents.

-

MDPI. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-,. [Link]

-

PubChem. (4-Hydroxy-3,5-Dimethylphenyl)(2-Methyl-1-Benzofuran-3-Yl)methanone. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. 용매 혼용성 표 [sigmaaldrich.com]

- 5. 4-methyl-2-benzofuran-1(3H)-one | C9H8O2 | CID 638755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SU1373320A3 - Method of producing 4-methylphthalic anhydride - Google Patents [patents.google.com]

- 7. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological and Toxicological Evaluation of N-(4methyl-phenyl)-4-methylphthalimide on Bone Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-methyl-2-benzofuran-1(3H)-one

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-2-benzofuran-1(3H)-one

Introduction

The benzofuranone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.[1] This structural class has garnered significant attention from chemical and pharmaceutical researchers, positioning these molecules as valuable lead compounds in drug discovery.[1] 4-methyl-2-benzofuran-1(3H)-one, a specific derivative of this class, presents a unique combination of aromatic and lactone functionalities.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the core physicochemical properties of 4-methyl-2-benzofuran-1(3H)-one. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its chemical behavior, details authoritative experimental protocols for its characterization, and grounds all claims in verifiable scientific sources. The insights contained herein are intended to empower researchers to effectively handle, analyze, and utilize this compound in their scientific endeavors.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity. 4-methyl-2-benzofuran-1(3H)-one is structurally defined by a bicyclic system where a furanone ring is fused to a benzene ring, with a methyl group substituent at the C4 position of the benzene ring.

Caption: Chemical structure of 4-methyl-2-benzofuran-1(3H)-one.

The key identifiers and molecular properties are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-3H-2-benzofuran-1-one | PubChem[2] |

| CAS Number | 2211-83-8 | PubChem[2] |

| Molecular Formula | C₉H₈O₂ | PubChem[2] |

| Molecular Weight | 148.16 g/mol | PubChem[2] |

| Exact Mass | 148.052429494 Da | PubChem[2] |

Core Physicochemical Properties: Data and Scientific Interpretation

The physicochemical properties of a molecule are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The following section details these properties for 4-methyl-2-benzofuran-1(3H)-one, distinguishing between computationally predicted and experimentally determined values where applicable.

| Property | Value / Expected Behavior | Source / Rationale |

| Physical State | Colorless to pale-yellow crystalline solid | Based on related compounds[] |

| XLogP3 (Lipophilicity) | 1.7 | PubChem (Computed)[2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem (Computed)[2] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 2 (lactone carbonyl and ether oxygen) | PubChem (Computed)[2] |

| Aqueous Solubility | Moderate | Inferred from TPSA and structure[2][4] |

| Organic Solvent Solubility | High in polar protic (e.g., ethanol) and aprotic (e.g., DMSO, DMF) solvents | Based on amphiphilic nature[4] |

| pKa | -0.47 ± 0.50 (Predicted) | BOC Sciences (Predicted)[] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

Lipophilicity and Solubility: A Duality of Character

The calculated octanol-water partition coefficient (XLogP3) of 1.7 indicates a balanced lipophilic-hydrophilic character.[2] This moderate lipophilicity is a favorable trait in drug candidates, suggesting the potential for good absorption and membrane permeability.

The molecule's solubility behavior is best understood by its amphiphilic nature.[4] It possesses a hydrophobic aromatic ring system and a hydrophilic lactone functionality. The Topological Polar Surface Area (TPSA) of 26.3 Ų is well within the range typical for compounds with moderate aqueous solubility, a value often correlated with good oral bioavailability.[2][4] The polar lactone group, with its two hydrogen bond acceptors, facilitates interaction with water molecules.[2][4] Consequently, it is expected to have moderate solubility in water and excellent solubility in polar organic solvents like methanol and ethanol.[4]

Acidity and Basicity (pKa)

With a predicted pKa of -0.47, the compound is considered neutral in physiologically relevant pH ranges.[] It lacks easily ionizable protons. However, the lactone ring, being a cyclic ester, is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the five-membered ring to form the corresponding carboxylic acid. This potential instability is a critical consideration for formulation and storage.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment, including the aromatic protons, the benzylic methylene (CH₂) protons, and the methyl (CH₃) group protons, verifying their chemical shifts, integrations, and coupling patterns. ¹³C NMR provides evidence for the number and type of carbon atoms, most notably the characteristic lactone carbonyl signal (~170-175 ppm).[5] PubChem provides access to reference ¹³C NMR spectra.[2]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact mass of 148.0524 Da.[2] The fragmentation pattern observed in GC-MS analysis, for which data is available, can further corroborate the structure.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying functional groups. The most prominent and diagnostic peak for this molecule is the strong C=O stretch of the γ-lactone ring, typically appearing in the range of 1760-1800 cm⁻¹.[5] The spectrum will also show characteristic peaks for aromatic C-H and C=C bonds.[2]

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective.[6]

Experimental Protocols for Property Determination

The following protocols describe standard, field-proven methodologies for determining key physicochemical properties. Their inclusion is designed to provide a trustworthy and replicable framework for analysis.

Caption: Experimental workflow for characterization of 4-methyl-2-benzofuran-1(3H)-one.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol establishes a robust method for quantifying the purity of the target compound.

-

Instrumentation : HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation :

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation : Prepare a stock solution of 4-methyl-2-benzofuran-1(3H)-one in acetonitrile at 1 mg/mL. Create a working solution by diluting to 0.1 mg/mL with a 50:50 mixture of Solvents A and B.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 25 °C.

-

UV Detection : 254 nm.

-

Gradient Program :

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration).

-

-

-

System Suitability : Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

-

Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method, based on the OECD Guideline 105, is the gold standard for determining water solubility.

-

Preparation : Add an excess amount of solid 4-methyl-2-benzofuran-1(3H)-one to a known volume of purified water (e.g., 10 mL) in a sealed, clean glass flask.

-

Equilibration : Agitate the flask at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A second flask should be agitated for 48 hours.

-

Phase Separation : Allow the flasks to stand undisturbed at the same temperature to let undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and aqueous phases.

-

Sampling and Analysis : Carefully remove an aliquot of the clear, saturated aqueous supernatant. Analyze the concentration of the dissolved compound using the previously validated HPLC method against a calibration curve.

-

Validation : The solubility values from the 24-hour and 48-hour samples should agree within acceptable limits (e.g., ±15%) to confirm that equilibrium was achieved.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 4-methyl-2-benzofuran-1(3H)-one is not widely available, data from structurally related benzofurans and flammable liquids should inform handling procedures.[7][8]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[8][10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] To prevent potential hydrolysis of the lactone ring, protect from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

4-methyl-2-benzofuran-1(3H)-one is a heterocyclic compound with a well-defined chemical structure and a promising profile of physicochemical properties for applications in research and development. Its balanced lipophilicity, moderate polar surface area, and distinct spectroscopic signatures make it an interesting candidate for further investigation. While experimental data for some physical constants like melting and boiling points are sparse, this guide provides the necessary theoretical framework and robust experimental protocols to enable researchers to fully characterize the molecule. By adhering to the principles of scientific integrity and employing the validated methods described herein, scientists can confidently advance their work with this versatile benzofuranone derivative.

References

-

PubChem. 4-methyl-2-benzofuran-1(3H)-one | C9H8O2. National Center for Biotechnology Information. [Link]

-

PubChem. 4,5-Dimethyl-3H-isobenzofuran-1-one | C10H10O2. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one | C9H9NO2. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methyl-4,5-dihydro-2-benzofuran-1,3-dione | C9H8O3. National Center for Biotechnology Information. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

PubChem. 4,7-Dimethyl-3H-isobenzofuran-1-one | C10H10O2. National Center for Biotechnology Information. [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

-

SIELC Technologies. 1,3-Isobenzofurandione, 4-methyl-. SIELC Technologies. [Link]

-

Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. 4-methyl-2-benzofuran-1(3H)-one | C9H8O2 | CID 638755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-methyl-2-benzofuran-1(3H)-one | 3453-64-3 [smolecule.com]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. 1,3-Isobenzofurandione, 4-methyl- | SIELC Technologies [sielc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

The Multifaceted Therapeutic Potential of Benzofuranone Derivatives: A Technical Guide for Drug Discovery

Introduction

Benzofuranone derivatives, heterocyclic compounds characterized by a fused benzene and furanone ring system, represent a privileged scaffold in medicinal chemistry. Their prevalence in a wide array of natural products and synthetic analogues underscores their significance as a source of diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of benzofuranone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to facilitate the discovery and development of novel benzofuranone-based therapeutic agents.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuranone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]

A. Mechanism of Action: A Multi-pronged Attack

A primary mechanism of action for many anticancer benzofuranone derivatives is the inhibition of tubulin polymerization . By disrupting the dynamics of microtubules, essential components of the cytoskeleton, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[4]

Furthermore, benzofuranone derivatives have been shown to modulate key signaling pathways, including the inhibition of protein kinases such as glycogen synthase kinase-3β (GSK-3β) and the mTOR signaling pathway.[3] The downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1 are also observed, further promoting programmed cell death.[5] Some derivatives also exhibit inhibitory activity against tumor-associated carbonic anhydrase isoforms, such as hCA-IX and XII.[2]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuranone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

-

Halogenation: The introduction of halogen atoms, particularly bromine, at various positions can enhance cytotoxic activity.[6]

-

Aryl Substituents: The presence of substituted aryl groups can modulate the anticancer profile. For instance, certain substitutions can lead to potent and selective inhibition of specific cancer cell lines.

-

Hybrid Molecules: The hybridization of the benzofuranone scaffold with other pharmacologically active moieties, such as piperazine, has yielded compounds with significant inhibitory activity against targets like lysine-specific demethylase-1 (LSD1).[2]

C. Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of benzofuranone derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-isatin hybrids | 22d | MCF-7 (Breast) | 3.41 | [1] |

| Benzofuran-isatin hybrids | 22f | MCF-7 (Breast) | 2.27 | [1] |

| 3-Oxadiazolylbenzofurans | 14c | HCT116 (Colon) | 3.27 | [1] |

| 3-Amidobenzofurans | 28g | MDA-MB-231 (Breast) | 3.01 | [1] |

| Benzofuran-chalcones | 33d | A-549 (Lung) | 2.74 | [2] |

D. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuranone derivatives and a vehicle control (e.g., DMSO).[6] Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[8]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing for formazan crystal formation.[8][10]

-

Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[11]

A. Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of benzofuranone derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways .[12] By suppressing the activation of these pathways, these compounds downregulate the production of pro-inflammatory mediators, including:

-

Prostaglandin E2 (PGE2) [5]

-

Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[12]

-

Chemokines like CCL2[5]

This inhibition of inflammatory mediators helps to alleviate the inflammatory response.

B. Signaling Pathway Visualization

Caption: Inhibition of NF-κB and MAPK pathways by benzofuranone derivatives.

C. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of benzofuranone derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 1 | NO Inhibition | RAW 264.7 | 17.31 | [13][14] |

| Compound 3 | NO Inhibition | RAW 264.7 | 16.5 | [13][14] |

| Compound 2 | NO Inhibition | RAW 264.7 | 31.5 | [13][14] |

| Compound 4 | NO Inhibition | RAW 264.7 | 42.8 | [13][14] |

| Compound 5d | NO Inhibition | RAW 264.7 | 52.23 | [12] |

| Fluorinated Derivative 2 | PGE2 Inhibition | Macrophages | 1.92 | [5] |

| Fluorinated Derivative 3 | PGE2 Inhibition | Macrophages | 1.48 | [5] |

III. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuranone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[15]

A. Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms are still under investigation, it is believed that benzofuranone derivatives exert their antimicrobial effects by:

-

Inhibiting cell wall synthesis: This can lead to a loss of structural integrity and cell lysis.[16]

-

Increasing cell membrane permeability: This disrupts the cellular environment and leads to leakage of essential components.[16]

-

Interfering with protein and nucleic acid synthesis: This inhibits essential cellular processes, leading to cell death.[16]

B. Structure-Activity Relationship (SAR) Insights

-

Hydrophobicity: Increased hydrophobicity of the benzofuranone analogs has been correlated with enhanced antibacterial activity.[17]

-

Substituent Position: The position of substituents on the benzofuranone core can influence both the potency and the spectrum of antimicrobial activity. For example, hydroxyl groups at the C-6 position have been shown to confer excellent antibacterial activity.[18]

-

Specific Moieties: The incorporation of certain chemical groups, such as bromo substituents, can lead to potent antibacterial effects.[18]

C. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of benzofuranone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | 12.5 | [13][14] |

| Compound 1 | Salmonella typhimurium | 12.5 | [13][14] |

| Compound 1 | Escherichia coli | 25 | [13][14] |

| Compound 6 | Penicillium italicum | 12.5 | [13][14] |

| Hydrophobic analog | Various bacteria | 0.39-3.12 | [17] |

| Ketoxime derivative 38 | Staphylococcus aureus | 0.039 | [18] |

D. Experimental Protocol: Cup-Plate Agar Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.[19][20][21]

Principle: An antimicrobial agent diffuses from a well or a cup through a solidified agar medium that has been seeded with a test microorganism. The agent inhibits the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.[19]

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Seeding the Plate: Uniformly spread the microbial inoculum over the entire surface of the agar plate.[19][20]

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.[19][20]

-

Sample Addition: Add a defined volume of the benzofuranone derivative solution (at a known concentration) into the wells.[19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

IV. Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuranone derivatives have shown significant antioxidant potential.

A. Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of benzofuranone derivatives is their ability to act as radical scavengers . They can donate a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22][23]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.[22][23][24][25]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[22]

Step-by-Step Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[22]

-

Sample Preparation: Prepare solutions of the benzofuranone derivatives at various concentrations.

-

Reaction Mixture: Mix the DPPH solution with the sample solutions in a test tube or a 96-well plate.[22]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[22][23]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[22]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[22]

V. Conclusion and Future Perspectives

Benzofuranone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties make them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of novel and more effective therapeutic agents. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate the biological potential of new benzofuranone derivatives. Future research should focus on optimizing the lead compounds, elucidating their detailed molecular targets, and evaluating their efficacy and safety in preclinical and clinical studies.

VI. References

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Assay Protocol.

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

-

MTT Cell Proliferation Assay. ATCC.

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

-

MTT Assay Protocol. Springer Nature Experiments.

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). Journal of Reports in Pharmaceutical Sciences.

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules.

-

Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry.

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI.

-

MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

-

A Comparative Guide to Benzofuran Derivatives in Anticancer Research. Benchchem.

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2019). Molecules.

-

DPPH Radical Scavenging Assay. (2021). Molecules.

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2015). International Journal of ChemTech Research.

-

Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (2023). Chemistry & Biodiversity.

-

Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville.

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences.

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.

-

Antibiotic Sensitivity Test By Cup Plate Diffusion Method. (2021). YouTube.

-

Can you plz explain the step by step procedure for anti-microbial testing of small molecules against Staphyloccoccus aureus using cup plate method??. (2021). ResearchGate.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances.

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar.

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate.

-

Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences.

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate.

-

Benzofuran – Knowledge and References. Taylor & Francis.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology.

-

Determination Of MIC by Agar Diffusion Method. (2021). YouTube.

-

Cup Plate Method: Significance and symbolism. (2023). Religions.

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. atcc.org [atcc.org]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpbs.com [ijpbs.com]

- 17. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Cup Plate Method: Significance and symbolism [wisdomlib.org]

- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. louis.uah.edu [louis.uah.edu]

An In-depth Technical Guide to Coumarin (C₉H₈O₂ Lactone) for Researchers and Drug Development Professionals

Introduction: Unveiling the Benzopyrone Core

Coumarin, a seemingly simple C₉H₈O₂ lactone, represents a foundational scaffold in medicinal chemistry and natural product science. First isolated in 1820 from the tonka bean (Dipteryx odorata), its pleasant, vanilla-like aroma has long been utilized in the fragrance industry.[1] However, its true significance for the scientific community lies in the diverse biological activities exhibited by its numerous natural and synthetic derivatives. This guide provides a comprehensive technical overview of coumarin, from its fundamental chemical identity to its synthesis, analysis, and pharmacological relevance, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The cornerstone of understanding any bioactive molecule is a precise definition of its structure and nomenclature. While the molecular formula C₉H₈O₂ can represent various isomers, the most prominent and biologically significant lactone is coumarin itself.

IUPAC Name and Synonyms

The systematic name for coumarin, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is chromen-2-one .[2] However, it is also recognized by the preferred IUPAC name 2H-1-benzopyran-2-one .[3]

Due to its long history and widespread use, coumarin is known by a plethora of synonyms. A comprehensive, though not exhaustive, list is provided below for cross-referencing in literature and chemical databases.

| Category | Synonyms |

| Common Names | Coumarin, Cumarin |

| Systematic & Semi-Systematic | 1,2-Benzopyrone, 2H-Chromen-2-one, Benzo-α-pyrone, cis-o-Coumarinic acid lactone, o-Hydroxycinnamic acid lactone |

| Trade/Database Identifiers | Tonka bean camphor, Rattex, NSC 8774 |

Chemical Structure

Coumarin's structure consists of a benzene ring fused to a pyrone ring, classifying it as a benzopyrone.[1][3] This fusion of two six-membered rings, one aromatic and one heterocyclic lactone, is the source of its unique chemical properties and biological activities.

Figure 1: Chemical Structure of Coumarin (chromen-2-one).

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its handling, formulation, and analysis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₆O₂ | [2] |

| Molar Mass | 146.14 g/mol | [2] |

| Appearance | Colorless crystals or white powder | [2] |

| Odor | Pleasant, sweet, vanilla-like | [2] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point | 298-302 °C | [3] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, ether, and chloroform. |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of coumarin.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the proton NMR spectrum of coumarin typically exhibits characteristic signals for its six protons. The two protons on the pyrone ring appear as doublets at approximately 6.43 ppm and 7.71 ppm. The four protons on the benzene ring appear in the aromatic region, typically between 7.28 and 7.54 ppm.[2][4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum in CDCl₃ will show nine distinct signals corresponding to the nine carbon atoms in the coumarin structure. Key signals include the lactone carbonyl carbon (C2) at around 160.6 ppm, and the olefinic carbons of the pyrone ring (C3 and C4) at approximately 116.6 ppm and 143.5 ppm, respectively. The remaining six signals for the benzenoid carbons appear between 116.7 and 154.0 ppm.[2]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of coumarin is characterized by a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹. Other significant bands include those for C=C stretching in the aromatic and pyrone rings, and C-O stretching of the ester group.[5]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of coumarin shows a prominent molecular ion peak (M⁺) at m/z 146. A characteristic fragmentation pattern involves the loss of carbon monoxide (CO) to give a fragment ion at m/z 118, which corresponds to the benzofuran radical cation.[6]

Synthesis and Extraction Protocols

The availability of coumarin and its derivatives for research and development relies on efficient synthetic and extraction methodologies.

Chemical Synthesis: The Pechmann Reaction

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[7]

Figure 2: Workflow for the Pechmann Condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the reaction mixture while cooling in an ice bath to maintain a temperature below 10 °C.

-

Reaction: After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction mixture will become viscous and may solidify.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice (50 g). A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Purification: Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Causality: The strong acid protonates the carbonyl of the β-keto ester, making it more electrophilic for the initial transesterification with the phenol. The acid then catalyzes the intramolecular Michael addition of the activated phenol onto the α,β-unsaturated ester, followed by dehydration to form the coumarin ring.

Extraction from Natural Sources

Coumarin is abundant in various plants, most notably the tonka bean.[8] Extraction from these natural sources is a common method for obtaining the compound.

Experimental Protocol: Soxhlet Extraction of Coumarin from Tonka Beans

-

Sample Preparation: Grind dried tonka beans into a fine powder to increase the surface area for extraction.

-

Soxhlet Setup: Place the powdered tonka beans into a thimble and insert it into a Soxhlet extractor.

-

Extraction: Fill the round-bottom flask of the Soxhlet apparatus with a suitable solvent, such as ethanol or petroleum ether.[9] Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the coumarin. This process is allowed to run for several hours (e.g., 6-8 hours).

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain a concentrated crude extract.

-

Purification: The crude extract can be further purified by recrystallization or column chromatography to isolate pure coumarin.[9]

Causality: The continuous cycling of fresh, hot solvent over the plant material in a Soxhlet apparatus allows for an efficient and exhaustive extraction of coumarin, which is soluble in the chosen organic solvent.

Analytical Methodologies

Accurate quantification of coumarin in various matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[10][11]

Experimental Protocol: HPLC Quantification of Coumarin

-

Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is typically used.[10]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. The elution can be isocratic or a gradient.[12]

-

Detection: Coumarin can be detected by UV absorbance at approximately 275 nm.[11]

-

Standard Preparation: Prepare a series of standard solutions of pure coumarin in the mobile phase at known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing coumarin in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: The concentration of coumarin in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biosynthesis and Pharmacological Significance

Biosynthesis in Plants

Coumarin is a secondary metabolite synthesized in plants via the phenylpropanoid pathway.[13] The biosynthesis begins with the amino acid phenylalanine.

Figure 3: Simplified Biosynthetic Pathway of Coumarin.

Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and coumarate 2'-hydroxylase (C2'H).[14] The final step involves the lactonization of o-hydroxycinnamic acid to form the stable coumarin ring.

Pharmacological Profile and the Anticoagulant Connection

It is a critical distinction that coumarin itself is not an anticoagulant .[3] The potent anticoagulant activity associated with this class of compounds arises from its derivatives, most notably the 4-hydroxycoumarins such as warfarin and dicoumarol.[1][3]

These derivatives act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K. This, in turn, prevents the γ-carboxylation of several glutamate residues in prothrombin and other clotting factors (Factors VII, IX, and X), rendering them inactive and thus inhibiting blood coagulation.[1][15]

Beyond the anticoagulant effects of its derivatives, the coumarin scaffold is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including:

-

Anti-inflammatory [16]

-

Anticancer [1]

-

Antibacterial and Antifungal [16]

-

Antiviral [16]

-

Neuroprotective

The versatility of the coumarin core makes it a valuable starting point for the design and synthesis of novel therapeutic agents.

Pharmacokinetics and Metabolism

When administered orally, coumarin undergoes extensive first-pass metabolism in the liver.[17] The primary metabolic pathway in humans is 7-hydroxylation, catalyzed by the cytochrome P450 enzyme CYP2A6, to form the major metabolite 7-hydroxycoumarin (umbelliferone).[18] This metabolite is then rapidly conjugated and excreted. The bioavailability of unmetabolized coumarin is generally low.[17]

Conclusion and Future Directions

Coumarin (C₉H₈O₂ lactone), or chromen-2-one, is a molecule of profound importance in chemical and biological sciences. Its well-defined structure, accessible synthesis, and the diverse bioactivities of its derivatives ensure its continued relevance in drug discovery and development. For researchers, a solid grasp of its nomenclature, properties, synthesis, and analytical methods is fundamental. The coumarin scaffold serves as a testament to how a simple natural product can inspire the development of a vast array of compounds with significant therapeutic potential. Future research will undoubtedly continue to explore the modification of the coumarin nucleus to develop novel agents with enhanced efficacy and selectivity for a variety of disease targets.

References

-

Slideshare. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

-

IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]

-

Jamel, N. M. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Retrieved from [Link]

-

Olfactif. (n.d.). Tonka Bean in Perfumery: Magic Seed and Coumarin. Retrieved from [Link]

- Spirtovic-Halilovic, S., et al. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.

-

U.S. Department of Agriculture. (n.d.). Tonka Bean. Retrieved from [Link]

-

Li, W., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). Method for extracting natural herbal essence from tonka beans.

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]

-

OUCI. (n.d.). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Retrieved from [Link]

-

Wikipedia. (n.d.). Coumarin. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Coumarin: Chemical and Pharmacological Profile. Retrieved from [Link]

- Ahmed, A. M., et al. (2022).

-

National Institutes of Health. (n.d.). Coumarin. PubChem. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Extraction of coumarins from plant material (Leguminosae). Retrieved from [Link]

- Ritschel, W. A., & Grummich, K. W. (1987). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. Arzneimittel-Forschung, 37(11), 1311-1314.

-

MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

- Lowenthal, J., & MacFarlane, J. A. (1967). The nature of the antagonism between vitamin K and coumarin anticoagulants. Journal of Pharmacology and Experimental Therapeutics, 157(3), 672-680.

-

Frontiers. (n.d.). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Retrieved from [Link]

-

Shimadzu. (n.d.). Simultaneous Quantitative Analysis of Coumarin and Cinnamaldehyde in Cinnamon Produced in Different Regions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of standard coumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum (CDCl3, 300 MHz) of coumarin isolated from an aqueous extract of seeds of Amburana cearensis. Retrieved from [Link]

- Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages.

-

National Institutes of Health. (2023). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Retrieved from [Link]

-

ResearchGate. (2023). Development and validation of a HPLC-method for the quantitative determination of coumarin in tonka beans. Retrieved from [Link]

-

Quora. (n.d.). How to isolate coumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of coumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of coumarin and the IUPAC numeration of this scaffold. Retrieved from [Link]

-

FULIR. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Retrieved from [Link]

- Born, S. L., et al. (2000). Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model. Drug Metabolism and Disposition, 28(7), 772-779.

-

Royal Society of Chemistry. (n.d.). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Retrieved from [Link]

-

American Society for Microbiology. (2023). Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity. Retrieved from [Link]

- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.

- Ritschel, W. A., & Agrawala, P. (1985). Pharmacokinetics of coumarin upon i.v. administration in man. Arzneimittel-Forschung, 35(5), 808-810.

Sources

- 1. japsonline.com [japsonline.com]

- 2. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Coumarin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamopen.com [benthamopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Tonka Bean in Perfumery: Magic Seed and Coumarin [blog.delacourte.com]

- 9. quora.com [quora.com]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 15. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Analogues of Benzofuranone Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of benzofuranone compounds, their origins in nature, and the development of their synthetic analogues for therapeutic applications. We will delve into the methodologies for their isolation and characterization, explore their diverse biological activities, and examine the underlying mechanisms of action.

Introduction to the Benzofuranone Scaffold

Benzofuranones, and their close relatives the benzofurans, are a significant class of heterocyclic compounds characterized by a fused benzene and furanone ring system. This structural motif is prevalent in a vast array of natural products and serves as a privileged scaffold in medicinal chemistry.[1][2] The inherent reactivity and structural rigidity of the benzofuranone core allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. These compounds have garnered considerable attention from chemical and pharmaceutical researchers worldwide due to their extensive biological activities, positioning them as promising natural drug lead compounds.[3][4]

Natural Occurrence of Benzofuranone Compounds

Benzofuranone compounds are ubiquitously distributed in nature, having been isolated from a wide variety of terrestrial and marine organisms.[3] They are particularly abundant in higher plants and are also produced by various fungal species.

The Plant Kingdom: A Rich Reservoir

Higher plants are a primary source of benzofuranone derivatives, with the highest number of such compounds discovered in the Asteraceae (sunflower), Rutaceae (citrus), Liliaceae (lily), and Cyperaceae (sedge) families.[3][4]

Key plant species from which benzofuranones and related benzofurans have been isolated include:

One of the most well-known groups of plant-derived benzofuran-related compounds are the furocoumarins, such as psoralen. Psoralen, found in plants like limes, lemons, and parsnips, is formed by the fusion of a furan ring with a coumarin (a benzopyran-2-one).[3][4]

The Fungal Kingdom: An Emerging Source

Fungi, particularly those from unique ecological niches like marine environments, are increasingly being recognized as a prolific source of novel benzofuranone compounds. For instance, 5-Hydroxybenzofuran-2-one has been identified as a metabolite in fungi, highlighting its role in fungal secondary metabolism.[7]

Notable examples include:

-

A marine fungal strain, Talaromyces amestolkiae YX1, isolated from the mangrove plant Kandelia obovata, was found to produce two novel benzofuran compounds with α-glucosidase inhibitory activity.[3]

-

Studies on the mangrove-derived fungus Eurotium rubrum MA-150 have led to the isolation of various benzofuranone derivatives.[7]

Methodological Workflow: From Natural Source to Pure Compound

The isolation and characterization of benzofuranones from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques. The rationale behind this workflow is to progressively enrich the target compounds while removing impurities.

Caption: A generalized workflow for the isolation and characterization of benzofuranones.

Experimental Protocol: Extraction and Preliminary Fractionation

This protocol describes a standard procedure for obtaining a crude extract enriched with benzofuranones from a plant source.

Rationale: The choice of ethyl acetate (EtOAc) as the extraction solvent is based on its intermediate polarity, which is ideal for extracting a wide range of secondary metabolites, including benzofuranones, while minimizing the co-extraction of highly polar compounds like sugars and chlorophyll.

-

Preparation of Biomass: Air-dry the collected plant material (e.g., leaves, stems) at room temperature until brittle. Grind the dried material into a fine powder to increase the surface area for solvent penetration.

-

Solvent Maceration: Submerge the powdered biomass in ethyl acetate in a large vessel (e.g., a 1:10 solid-to-solvent ratio, w/v). Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.

-

Solvent-Solvent Partitioning (Optional): For further fractionation, the crude extract can be dissolved in 90% aqueous methanol and partitioned against n-hexane to remove non-polar constituents like fats and waxes. The methanol layer, containing the benzofuranones, is then collected and concentrated.

Chromatographic Purification

The crude extract is a complex mixture requiring further separation. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) is the standard approach.

Rationale: Silica gel column chromatography serves as a bulk separation technique, fractionating the extract based on polarity. HPLC provides high-resolution separation, allowing for the isolation of individual compounds in high purity. A C18 reversed-phase column is often used in HPLC, as it effectively separates compounds based on their hydrophobicity.

-

Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column. The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Bioassay-Guided Fractionation: Fractions exhibiting the desired biological activity (e.g., cytotoxicity, antimicrobial activity) are prioritized for further purification.

-

Semi-Preparative HPLC: The active fractions are subjected to semi-preparative HPLC using a reversed-phase C18 column and an appropriate mobile phase (e.g., a gradient of methanol and water) to isolate the pure benzofuranone compounds.

Synthetic Analogues and Therapeutic Applications

While natural benzofuranones are excellent starting points, synthetic chemistry allows for the creation of analogues with improved pharmacological properties.[8] Medicinal chemists synthesize derivatives to enhance potency, selectivity, and pharmacokinetic profiles.[2] Well-known synthetic or naturally occurring substituted benzofuran derivatives with significant clinical use include Amiodarone (an antiarrhythmic agent) and Bufuralol (a β-adrenergic blocker).[2]

Key Synthetic Strategies

Numerous methods have been developed for the synthesis of the benzofuranone core. Recent advancements include:

-

Gold-Catalyzed Cycloisomerization: This method involves the cyclization of o-alkynyl phenols with alcohols or acids, catalyzed by a gold complex.[8]

-

Metal-Free Treatment: An alternative approach involves the treatment of benzofurans with alcohols, acids, or water to yield benzofuran-3(2H)-ones.[8]

-

Palladium-Catalyzed Reactions: Palladium nanoparticles have been used to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions.[9]

Biological Activities and Structure-Activity Relationships (SAR)

Benzofuranone derivatives exhibit a remarkable spectrum of biological activities.[3][4] Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the benzofuranone scaffold influence its therapeutic effects.

| Compound/Derivative Class | Biological Activity | Key Structural Features & SAR Insights | Reference |

| Ailanthoidol | Anti-tumor, Antibacterial | A naturally occurring benzofuran with recognized bioactivity. | [3],[5] |

| Chalcone-Benzofuranone Hybrids | Anticancer | Cytotoxic against MCF-7 and PC-3 cancer cell lines. The chalcone moiety enhances the anticancer effect. | [3],[4] |

| 2-Arylbenzofurans | Anticancer, Anti-inflammatory | The 2-aryl substitution is a common feature in bioactive natural products. Halogen substitution on the N-phenyl ring can enhance cytotoxicity. | [5],[2] |

| Usnic Acid | Antibiotic | A dibenzofuran derivative effective against Gram-positive bacteria, including multi-drug resistant strains. | [3] |

| MCC1019 (Synthetic) | Anticancer (Lung Cancer) | A bromomethyl-substituted benzofuran that acts as a selective inhibitor of the PLK1 PBD signaling pathway. | [2] |

Mechanisms of Action in Disease Modulation

The therapeutic potential of benzofuranones stems from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Activity

Many benzofuranone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[2] For example, the synthetic derivative MCC1019 has been shown to inactivate the AKT signaling pathway in lung adenocarcinoma cells, leading to mitotic catastrophe.[2]

Caption: Inhibition of the PLK1/AKT pathway by a benzofuranone derivative.

Antimicrobial and Antiviral Activity